(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid
Description
(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic acid is a chiral amino acid derivative characterized by two key protective groups: a tert-butoxycarbonyl (Boc) moiety on the amino group and a benzyloxy group on the β-carbon. The Boc group serves as a temporary protecting group for amines in peptide synthesis, enabling selective deprotection under acidic conditions without affecting the benzyloxy ether, which typically requires hydrogenolysis for removal . The benzyloxy group enhances solubility in organic solvents, making the compound valuable in solid-phase synthesis and medicinal chemistry applications. Its stereochemistry at the α-carbon (S-configuration) is critical for biological activity, particularly in enzyme inhibition or receptor-binding studies .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHSAIMUACRCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the benzyloxy group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Coupling reactions: The protected amino acid can be coupled with other reagents to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[(benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy and Boc-protected amino groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s activity.
Comparison with Similar Compounds
Key Differences :
- The presence of a benzyloxy group in the target compound enhances lipophilicity compared to hydroxyl-containing analogs like (3S)-3-(3-hydroxyphenyl)-3-[(Boc)amino]propanoic acid .
- Dual protection (Boc and Cbz) in Boc-Dap(Cbz)-OH introduces orthogonal deprotection pathways, whereas the target compound’s single Boc group simplifies synthetic workflows .
Benzyloxy-Containing Propanoic Acids
Key Differences :
- The Boc-amino methyl group in the target compound provides steric bulk, reducing enzymatic degradation compared to simpler analogs like (S)-2-(Benzyloxy)propanoic acid .
- Unlike methylthio esters (e.g., 3-(methylthio)propanoic acid methyl ester), the target compound’s carboxylic acid group allows direct conjugation to amines or alcohols in drug design .
Sulfur-Containing and Heterocyclic Analogs
Key Differences :
- The target compound’s aliphatic benzyloxy group contrasts with aromatic benzyloxy moieties in ACE2 inhibitors (e.g., (S)-3-(3-(Benzyloxy)phenyl)-2-(Boc-amino)propanoic acid), reducing π-π interactions but improving metabolic stability .
- Thioether-containing analogs exhibit higher oxidative instability compared to the target compound’s ether linkage .
Biological Activity
(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic acid, also known as Boc-protected β-amino acid, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article delves into its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
The compound features:
- A tert-butoxycarbonyl (Boc) protected amino group.
- A benzyloxy substituent.
- A propanoic acid moiety.
This configuration contributes to its stability and reactivity, making it a versatile intermediate in organic synthesis and a candidate for biological activity studies.
Synthesis Overview
The synthesis of (S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic acid typically involves:
- Protection of the Amino Group : Using Boc-Cl in the presence of a base like triethylamine.
- Introduction of the Benzyloxy Group : Via nucleophilic substitution reactions.
- Chiral Resolution : Ensuring the desired (S)-configuration through chiral catalysts or starting materials.
The biological activity of (S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The mechanism typically involves:
- Deprotection of the Boc group to yield a free amine, which can participate in hydrogen bonding or ionic interactions with target molecules.
- Potential modulation of enzyme activity, particularly in pathways involving amino acid derivatives.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research indicates that compounds similar to (S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic acid can inhibit histone deacetylases (HDACs), which play crucial roles in gene regulation. For instance, azumamides, structurally related compounds, showed varying inhibitory effects on different HDAC isoforms with IC50 values ranging from 14 to 67 nM .
- Pharmaceutical Applications : The compound has been explored as a building block for synthesizing pharmaceutical agents. Its structural features allow for the design of molecules targeting specific biological pathways, particularly in cancer therapy where HDAC inhibition is beneficial .
- Comparative Studies : In comparison with other β-amino acids, (S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic acid exhibits unique stability due to the Boc protection, which enhances its reactivity in selective reactions without interference from the amino group.
Data Table: Biological Activity Comparison
| Compound | Target Enzyme | IC50 Value (nM) | Remarks |
|---|---|---|---|
| (S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid | HDAC1 | Not yet determined | Potential inhibitor |
| Azumamide A | HDAC1 | 14 | Active against class I HDACs |
| Azumamide C | HDAC3 | 3 | More potent than carboxyamide variants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
